molecular formula C20H18N4O3 B2938947 1,5-dimethyl-4-((E)-((E)-3-(4-nitrophenyl)allylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 329934-35-2

1,5-dimethyl-4-((E)-((E)-3-(4-nitrophenyl)allylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B2938947
CAS No.: 329934-35-2
M. Wt: 362.389
InChI Key: HUADMVQNJRNFTL-VZUGOBIKSA-N
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Description

1,5-dimethyl-4-((E)-((E)-3-(4-nitrophenyl)allylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one (CAS 329934-35-2) is a Schiff base compound with a molecular formula of C20H18N4O3 and a molecular weight of 362.38 g/mol . This chemical belongs to a class of organic compounds known for their versatile applications in scientific research, particularly in the development of novel functional materials and in biological studies . Schiff bases, characterized by an imine (-C=N-) group, are fundamental chelating ligands in coordination chemistry and are widely investigated for their role in creating metallo-complexes with potential pharmacological properties, including antimicrobial, antidiabetic, and anticancer activities . Researchers utilize this and related compounds as key intermediates in synthesizing complexes that are screened for enzyme inhibitory activity, such as against α-glucosidase and α-amylase . Furthermore, structurally similar Schiff base derivatives of 4-aminoantipyrine have been documented to exhibit significant antioxidant activity, effectively scavenging DPPH free radicals in experimental models . The compound features an extended conjugated system due to the (E,E)-configuration of the allylideneamino bridge linking the pyrazol-3-one and 4-nitrophenyl rings, which may influence its photophysical properties and interaction with biological targets . It is supplied with a minimum purity of 90% and is intended for research and development purposes in laboratory settings only . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,5-dimethyl-4-[[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-15-19(20(25)23(22(15)2)17-8-4-3-5-9-17)21-14-6-7-16-10-12-18(13-11-16)24(26)27/h3-14H,1-2H3/b7-6+,21-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUADMVQNJRNFTL-VJHKLOOISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,5-Dimethyl-4-((E)-((E)-3-(4-nitrophenyl)allylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one, a pyrazole derivative, has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O3C_{20}H_{18}N_{4}O_{3} with a molecular weight of approximately 362.39 g/mol. The structure features a pyrazole ring substituted with a nitrophenyl group and an allylidene amino group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H18N4O3C_{20}H_{18}N_{4}O_{3}
Molecular Weight362.39 g/mol
Chemical StructureStructure

Antioxidant Properties

Research indicates that derivatives of pyrazole exhibit significant antioxidant activity. A study utilizing molecular docking simulations found that compounds similar to this compound demonstrated excellent antioxidant properties through the inhibition of free radicals . This activity is attributed to the presence of electron-donating groups like the nitrophenyl moiety.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various studies. The docking results from another investigation suggested that similar pyrazole derivatives could inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress . This mechanism is crucial for developing treatments for chronic inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound is noteworthy. Pyrazole derivatives have been documented to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The presence of the nitro group enhances the electrophilic character of the molecule, potentially increasing its reactivity with cellular targets.

Case Studies

  • Synthesis and Characterization : A study synthesized this compound using a straightforward condensation reaction between appropriate aldehydes and amines under controlled conditions. The resulting product was characterized using NMR and X-ray crystallography to confirm its structure .
  • In vitro Studies : In vitro assays have demonstrated that this compound can significantly reduce the viability of cancer cells compared to control groups. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased levels of caspase activity in treated cells .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that it may interact effectively with enzymes involved in inflammatory responses and cancer progression .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s 4-nitrophenyl group distinguishes it from analogues with alternative substituents. Key comparisons include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Notable Properties
Target Compound 4-Nitrophenyl, allylideneamino C₂₀H₁₈N₄O₃ 362.39 Not reported E,E-configuration; strong electron-withdrawing nitro group
4-[(E)-(2-Hydroxy-5-nitrobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 2-Hydroxy-5-nitrophenyl C₁₈H₁₆N₄O₄ 352.35 Not reported Intramolecular H-bonding (O–H⋯N); nitro group at meta position
4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 4-Dimethylaminophenyl C₂₀H₂₂N₄O 334.42 Not reported Electron-donating dimethylamino group; monoclinic crystal system
(Z)-1,5-Dimethyl-4-((2-nitrocyclohexa-2,4-dienyl)methyleneamino)-2-phenyl-1H-pyrazol-3(2H)-one 2-Nitrocyclohexadienyl C₁₈H₁₈N₄O₂ 338.36 Not reported Z-configuration; non-planar cyclohexadienyl ring
2-Acetyl-4-[(2-nitrophenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one 2-Nitrophenyl C₁₃H₁₁N₃O₄ 273.24 170 Lipinski rule compliant; IR ν(C=O) = 1702 cm⁻¹, ν(NO₂) = 1552 cm⁻¹

Key Observations :

  • Nitro Group Positioning : The 4-nitrophenyl group in the target compound maximizes electron-withdrawing effects compared to meta-substituted nitro analogues (e.g., 2-hydroxy-5-nitro in ). This may enhance electrophilic reactivity.
  • Steric and Stereochemical Differences: The Z-configuration in cyclohexadienyl derivatives reduces conjugation efficiency compared to the E,E-allylideneamino linker in the target compound.
  • Hydrogen Bonding : Hydroxy-nitro derivatives (e.g., 2-hydroxy-5-nitro ) exhibit intramolecular H-bonding, absent in the target compound.

Crystallographic and Structural Analysis

Crystal structure data highlight variations in molecular packing and intermolecular interactions:

Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) Key Bond Lengths (Å)
Target Compound Not reported
4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Monoclinic C2/c a = 17.7275, b = 6.7552, c = 29.387, β = 101.426 N1–N2: 1.4082; N4–N5: 1.3702
4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Monoclinic P2₁/c a = 14.125, b = 16.238, c = 13.423, β = 113.25 C=N: 1.281; N–N: 1.375
(E)-4-(4-Hydroxy-3-nitrobenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Triclinic P-1 a = 7.892, b = 10.245, c = 12.876, α = 89.3, β = 75.2 O–H⋯N H-bond: 1.82 Å

Structural Insights :

  • Hydrogen Bonding : Nitro-hydroxy analogues exhibit H-bonding networks, which may improve thermal stability relative to the target compound.

Spectroscopic and Electronic Properties

IR and NMR data reveal substituent-dependent electronic effects:

Compound Name IR Features (cm⁻¹) ¹H/¹³C NMR Shifts (ppm)
Target Compound Expected ν(NO₂): ~1520; ν(C=N): ~1600 Aromatic protons downfield due to nitro group
2-Acetyl-4-[(2-nitrophenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one ν(NO₂): 1552; ν(C=O): 1702 Not reported
4-[(E)-(4-Hydroxy-3-nitrobenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one ν(OH): ~3400; ν(NO₂): 1535 Hydroxy proton: δ 10.2; aromatic C: 109–155

Electronic Effects :

  • The 4-nitro group in the target compound induces stronger deshielding of adjacent protons compared to 2-nitro derivatives .
  • Conjugation in the allylideneamino linker may redshift λmax in UV-Vis spectra relative to non-conjugated analogues.

Q & A

Q. Table 1: Representative Synthesis Conditions

PrecursorCatalystYield (%)Reference
4-Amino-antipyrineFe₂O₃@SiO₂/In₂O₃82–88
3-(4-Nitrophenyl)allyl aldehydeNone (reflux in ethanol)75

What advanced characterization techniques are essential for confirming the structure and stereochemistry of this compound?

Basic Research Question
A multi-technique approach is critical:

  • X-ray crystallography : Determines absolute configuration and bond angles (e.g., C7–N2–N1 = 107.41°, confirming the (E)-configuration) .
  • NMR spectroscopy : ¹H NMR signals at δ 2.3–2.5 ppm (CH₃ groups) and δ 8.1–8.3 ppm (nitrophenyl protons) validate substituent positions .
  • HPLC-MS : Monitors purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 431) .

How do structural modifications (e.g., substituent variation) influence the compound’s physicochemical and biological properties?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Nitro group position : Para-substitution on the phenyl ring enhances π-stacking interactions in crystal lattices, improving thermal stability .
  • Allylidene chain length : Longer chains (e.g., 4-iodobutoxy in ) increase steric hindrance, reducing solubility but enhancing binding affinity in biological assays.
  • Pyrazolone methylation : 1,5-Dimethyl groups stabilize the tautomeric form, affecting redox behavior .

Q. Table 2: Substituent Effects on Melting Points

SubstituentMelting Point (°C)Reference
4-Nitrobenzyloxy198–200
4-Iodobutoxy185–187
3-Nitro-4-hydroxybenzyl210–212

What computational methods are recommended to predict the compound’s reactivity or interaction with biological targets?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict charge transfer and stability .
  • Molecular docking : Simulates binding to cyclooxygenase-2 (COX-2) using AutoDock Vina, highlighting hydrogen bonds with Tyr385 and Ser530 residues .
  • Molecular dynamics (MD) : Assesses stability of protein-ligand complexes over 100 ns trajectories .

How should researchers resolve contradictions in crystallographic data across studies?

Advanced Research Question
Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) may arise from:

  • Crystallization conditions : Slow evaporation in dichloromethane/hexane vs. acetone .
  • Temperature effects : Data collected at 100 K vs. room temperature can alter β angles (e.g., β = 94.01° at 100 K vs. 97.5° at 298 K).
  • Validation : Cross-check with CIF files in the Cambridge Structural Database (CSD) and R-factor consistency (<0.05) .

What experimental designs are optimal for evaluating the compound’s biological activity?

Advanced Research Question

  • In vitro assays :
    • Antimicrobial testing : Agar dilution method (MIC ≤ 25 µg/mL against S. aureus) .
    • Antioxidant activity : DPPH radical scavenging (IC₅₀ ~35 µM) .
  • Cell-based assays : MTT assay for cytotoxicity (IC₅₀ values in cancer cell lines) .
  • Controls : Include reference compounds (e.g., ascorbic acid for antioxidants) and solvent blanks .

Why is stereochemical control critical during synthesis, and how can it be monitored?

Basic Research Question
The (E)-configuration of the allylideneamino group is essential for planar molecular geometry, enabling π-π interactions. Monitoring methods:

  • IR spectroscopy : C=N stretch at ~1600 cm⁻¹ confirms imine formation .
  • Single-crystal XRD : Measures dihedral angles between pyrazolone and phenyl rings (<10° indicates coplanarity) .

How does the compound’s stability vary under different storage or reaction conditions?

Advanced Research Question

  • Thermal stability : Decomposition above 250°C (TGA data) due to nitro group cleavage .
  • Photostability : Degrades under UV light (λ = 254 nm) within 48 hours; store in amber vials .
  • pH sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases (e.g., t₁/₂ = 2 hours at pH 1) .

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